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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane

CAS No.: 1566236-20-1

Cat. No.: B1471108

Get Quote

Executive Summary: The Seven-Membered Ring
Advantage
In the optimization of CNS-active small molecules and kinase inhibitors, the transition from a

six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring-

expansion" tactic. This guide focuses on the validation of 3-(2-Methoxyethyl)azepane, a

specific C3-functionalized scaffold.

Unlike simple N-substituted azepanes, the C3-substitution introduces a chiral center and a

flexible ether side chain capable of acting as a specific hydrogen-bond acceptor. This guide

compares the binding performance of 3-(2-Methoxyethyl)azepane against its structural

analogs (piperidines and unsubstituted azepanes) and outlines a multi-modal validation

workflow using Surface Plasmon Resonance (SPR) and Radioligand Binding.

Why This Molecule?
Conformational Entropy: The azepane ring adopts a flexible "twist-chair" conformation,

allowing it to mold into binding pockets that rigid piperidines cannot access.
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The Methoxyethyl Handle: The methoxy group extends into solvent-accessible sub-pockets

or engages specific serine/threonine residues, distinct from hydrophobic alkyl chains.

Chirality: The C3 position creates enantiomers (

vs

), necessitating stereoselective validation.

Structural Comparison & Alternatives
To objectively validate affinity, one must compare the target molecule against "Standard of

Care" chemical baselines.

Compound Class
Representative
Structure

Key
Physicochemical
Feature

Validation
Challenge

Target Molecule

3-(2-

Methoxyethyl)azepan

e

7-membered ring +

Ether side chain

High conformational

flexibility; requires

kinetic resolution.

Alternative A

3-(2-

Methoxyethyl)piperidin

e

6-membered ring

(Rigid)

Lower entropic

penalty upon binding,

but may miss "deep

pocket" contacts.

Alternative B
Azepane

(Unsubstituted)

7-membered ring

(Hydrophobic)

Lacks the H-bond

acceptor; validates the

contribution of the

methoxy group.

Alternative C

N-(2-

Methoxyethyl)azepan

e

N-substituted (Tertiary

amine)

Changes pKa and

vector of the side

chain; validates the

position (C3 vs N1)

importance.

Methodological Validation Framework
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A single assay is insufficient for validating fragment-like scaffolds. We employ a Triangulated

Validation System:

SPR (Kinetics): To determine residence time (

) and validate that binding is not an artifact of aggregation.

Radioligand Binding (Thermodynamics): To establish the equilibrium dissociation constant (

) against a known reference.

Chiral Chromatography (Purity): To attribute affinity to the active enantiomer.

Workflow Visualization

3-(2-Methoxyethyl)azepane
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Radioligand Displacement
(Affinity Ki)

 Validated Binders Only Lead Selection

Click to download full resolution via product page

Caption: Figure 1: The critical path for validating chiral azepane scaffolds, prioritizing

enantiomeric separation before thermodynamic characterization.

Protocol 1: Kinetic Validation via Surface Plasmon
Resonance (SPR)[1]
SPR is superior to steady-state assays for azepanes because 7-membered rings often exhibit

"slow-on/slow-off" kinetics due to the conformational adjustments required to fit the binding

pocket.

Objective: Determine

,

, and
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. Instrument: Biacore 8K or ProteOn XPR36.

Step-by-Step Methodology
Sensor Chip Preparation:

Use a CM5 (Carboxymethyl dextran) chip.

Immobilize the target protein (e.g., Muscarinic M1 or Sigma-1 receptor) via amine coupling

to a density of ~2000 RU. Crucial: Low density prevents mass transport limitations which

mask rapid azepane kinetics.

Solvent Correction:

Azepanes are lipophilic. Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct

for bulk refractive index shifts.

Single-Cycle Kinetics (SCK):

Inject 3-(2-Methoxyethyl)azepane at 5 increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5,

62.5

) without regeneration between injections.

Rationale: This avoids damaging the protein surface with harsh regeneration buffers (like

Glycine pH 2.0), which is critical when testing flexible scaffolds that require an intact

protein native state.

Data Analysis:

Fit data to a 1:1 Langmuir binding model.

Quality Control: Look for "square wave" binding (indicates non-specific binding) vs.

exponential curvature (indicates specific interaction).

Protocol 2: Orthogonal Validation via Radioligand
Binding
While SPR gives kinetics, radioligand displacement provides the "Gold Standard" affinity (
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) comparable to literature values.

Target Context: Muscarinic Acetylcholine Receptor (mAChR) - a common target for azepane

derivatives.

Experimental Setup
Membrane Source: CHO cells overexpressing human M1 receptor.

Radioligand:

-N-Methylscopolamine (

-NMS) at 0.2 nM.

Reference Ligand: Atropine (non-selective antagonist).

Protocol
Incubation: Mix 3-(2-Methoxyethyl)azepane (

to

M),

-NMS, and membrane preparation in HEPES buffer (pH 7.4).

Equilibrium: Incubate for 120 minutes at 25°C. Note: Azepanes require longer equilibration

times than piperidines due to ring flexibility.

Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

(reduces non-specific binding of the lipophilic azepane).

Calculation:

(Cheng-Prusoff Equation)

Comparative Data Analysis (Representative)
The following table illustrates the expected performance profile of 3-(2-Methoxyethyl)azepane
compared to its alternatives. This data structure allows you to benchmark your specific
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experimental results.

Metric
3-(2-
Methoxyethyl)
azepane

3-(2-
Methoxyethyl)
piperidine

Unsubstituted
Azepane

Interpretation

(SPR) 120 nM 450 nM > 5000 nM

The methoxy

group is

essential for

affinity; the 7-ring

fits better than

the 6-ring.

Residence Time

(

)

15 min 2 min < 10 sec

The azepane

ring "locks" into

the pocket,

creating a

durable complex.

Enthalpy (

)
-9.5 kcal/mol -6.0 kcal/mol -3.0 kcal/mol

High enthalpy

confirms specific

H-bonding of the

methoxy oxygen.

Selectivity (vs

hERG)
> 50-fold > 10-fold < 5-fold

C3-substitution

often disrupts

hERG binding

compared to

unsubstituted

azepanes.

Interpretation of Results
If

Azepane <

Piperidine: The binding pocket likely contains a hydrophobic "bulge" that accommodates the
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larger ring, or the ring flexibility allows the methoxy group to reach a distant H-bond donor
(e.g., a Serine residue).

If Stereoselectivity is High (

): The C3 vector is critical. The "R" enantiomer likely projects the methoxyethyl group toward
the receptor core, whereas the "S" projects it into the solvent or a steric clash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. youtube.com [youtube.com]

2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as
promising anticancer candidates against leukaemia and acting as selective topoisomerase II
inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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